Cas no 87401-52-3 (1H-Cyclopenta[b]pyridine, octahydro-1,7a-dimethyl-)

1H-Cyclopenta[b]pyridine, octahydro-1,7a-dimethyl- structure
87401-52-3 structure
Product Name:1H-Cyclopenta[b]pyridine, octahydro-1,7a-dimethyl-
CAS No:87401-52-3
MF:C10H19N
MW:153.26456284523
CID:656705
PubChem ID:71412933
Update Time:2025-04-19

1H-Cyclopenta[b]pyridine, octahydro-1,7a-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Cyclopenta[b]pyridine, octahydro-1,7a-dimethyl-
    • 1,7a-dimethyl-3,4,4a,5,6,7-hexahydro-2H-cyclopenta[b]pyridine
    • 87401-52-3
    • DTXSID20832466
    • 1,7a-Dimethyloctahydro-1H-cyclopenta[b]pyridine
    • Inchi: 1S/C10H19N/c1-10-7-3-5-9(10)6-4-8-11(10)2/h9H,3-8H2,1-2H3
    • InChI Key: WTJJTARDIXMVES-UHFFFAOYSA-N
    • SMILES: N1(C)CCCC2CCCC12C

Computed Properties

  • Exact Mass: 153.151749610g/mol
  • Monoisotopic Mass: 153.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 3.2Ų
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